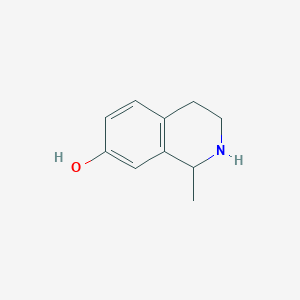

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 7 and a methyl group at position 1 of the isoquinoline scaffold. The compound’s hydrobromide salt (CAS: 497947-23-6) has a molecular formula of C10H14BrNO and a molecular weight of 244.13 .

Structure

3D Structure

Properties

CAS No. |

62535-38-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |

InChI |

InChI=1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 |

InChI Key |

HZEAYESUQGYNCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of Aldehyde Intermediates

A widely cited method involves reductive alkylation of an aldehyde precursor with methylamine derivatives. The process typically follows a three-step sequence:

-

Aldehyde Formation : A benzaldehyde derivative is subjected to reduction using BH₃-tetrahydrofuran (THF) complex in THF at 0–25°C for 1–60 hours, followed by oxidation with SO₃-pyridine complex in dimethyl sulfoxide (DMSO) to yield the aldehyde intermediate.

-

Reductive Alkylation : The aldehyde is treated with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C for 1–24 hours. This step achieves simultaneous imine formation and reduction.

-

Deprotection : Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl (Boc)), yielding the final product.

Key Data :

Cyclization of N-Acyl Precursors

Intramolecular cyclization of N-acyl-β-phenylethylamine derivatives offers a direct route. For example:

-

Reaction Conditions : Phosphorus oxychloride (POCl₃) in acetonitrile under reflux (2 hours) facilitates cyclization.

-

Mechanism : The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the hydroxyl group at C7.

Example Protocol :

-

Dissolve 1-benzyl-3,4-dihydroisoquinolin-7-ol (1.0 mmol) in dry acetonitrile (15 mL).

-

Add POCl₃ (2.5 mmol) and reflux at 80°C for 2 hours.

-

Quench with water, basify to pH 9, and extract with DCM.

-

Purify via silica gel chromatography (ethyl acetate/methanol).

Key Data :

Modern Catalytic Methods

Transition Metal-Catalyzed Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of isoquinoline precursors under mild conditions:

-

Conditions : 1 atm H₂, 25°C, 12 hours in methanol.

-

Substrate Scope : Effective for C7-hydroxylated precursors but requires protection of the hydroxyl group as acetate.

Optimization Insights :

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and reduction steps:

-

Protocol :

-

Mix aldehyde precursor (1 mmol), methylamine hydrochloride (1.2 mmol), and NaBH(OAc)₃ (1.5 mmol) in DCM.

-

Irradiate at 100 W, 80°C, for 15 minutes.

-

-

Advantages : 90% yield in 1/4th the time of conventional methods.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Industrial-Scale Considerations

-

Continuous Flow Systems : Enhance safety and yield for POCl₃-mediated cyclization by minimizing exposure to corrosive reagents.

-

Cost Analysis : NaBH₄ is preferred over LiAlH₄ for large-scale reductions due to lower hazard risk.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.

Scientific Research Applications

Neuroprotective Effects

The compound has been extensively studied for its neuroprotective properties. Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can prevent neurotoxicity induced by various agents such as MPP(+) (1-methyl-4-phenylpyridinium) and glutamate. It acts by shielding mitochondrial functions from inhibition caused by neurotoxins, thereby preserving neuronal viability .

Case Study: Mitochondrial Protection

In a study involving rat models, it was shown that this compound significantly mitigated the neurotoxic effects of MPP(+) by maintaining mitochondrial respiration rates . This suggests potential therapeutic applications in treating neurodegenerative diseases like Parkinson's.

Antidepressant Properties

The compound exhibits antidepressant-like effects and has been proposed as a lead compound for developing new antidepressants. It has been shown to interact with neurotransmitter systems, particularly dopamine pathways, which are crucial in mood regulation .

Case Study: Behavioral Studies

In behavioral assays, this compound demonstrated significant efficacy in reversing depression-like behaviors in animal models . This positions it as a candidate for further exploration in clinical settings.

Modulation of Neurotransmitter Systems

Research indicates that this compound can modulate various neurotransmitter receptors including NMDA (N-Methyl-D-Aspartate) receptors. It has shown antagonistic effects on NMDA receptors which are implicated in excitotoxicity and neurodegeneration .

Case Study: NMDA Receptor Interaction

In vitro studies demonstrated that this compound provided neuroprotection against glutamate-induced excitotoxicity through NMDA receptor antagonism . This highlights its potential role in managing conditions characterized by excitotoxicity.

The compound exhibits a range of biological activities that make it suitable for further research and development:

| Activity | Description |

|---|---|

| Neuroprotection | Prevents neuronal damage from neurotoxins |

| Antidepressant | Shows promise in alleviating depressive symptoms |

| Enzyme Inhibition | Inhibits monoamine oxidase A and B (MAO-A and MAO-B) |

| Anti-inflammatory | Exhibits potential anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves several pathways:

Neuroprotection: The compound acts as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals.

Antidepressant Effects: It exerts antidepressant-like effects by modulating dopamine metabolism and antagonizing the effects of neurotoxins.

Antiaddictive Properties: The compound has shown potential in reducing cravings and combating substance abuse.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol and its analogues:

Key Observations:

Substituent Effects on Receptor Binding: The 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol scaffold (Corypalline) is noted for its role in dopamine D3 receptor (D3R) antagonism. Docking studies suggest that the methoxy group at position 6 and hydroxyl at position 7 enable selective interactions with D3R’s extracellular loop 2 (ECL2) and orthosteric binding sites . In contrast, 4-chlorophenethyl-substituted analogues (e.g., compounds from and ) exhibit NMDA receptor subtype selectivity (NR2B), likely due to steric and electronic interactions with receptor domains .

Stereochemical Influence: The (R)- and (S)-enantiomers of 1-(4-chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol show differences in synthesis yields (9% vs.

Natural vs. Synthetic Derivatives: Compound 5 from , isolated from Menispermum dauricum, highlights the natural occurrence of methyl- and methoxy-substituted tetrahydroisoquinolines. These derivatives may serve as leads for drug discovery .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (1MeTIQ) is a compound of significant interest in neuropharmacology due to its diverse biological activities. This article explores its mechanisms of action, neuroprotective properties, and potential therapeutic applications based on extensive research findings.

Chemical Structure and Properties

1MeTIQ is characterized by its tetrahydroisoquinoline structure with a methyl group at the 1-position and a hydroxyl group at the 7-position. This unique configuration contributes to its biological activities, distinguishing it from other isoquinoline derivatives.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Tetrahydroisoquinoline structure | Neuroprotective effects |

| 6-Methoxy-1-methylisoquinoline | Methoxy substitution enhances solubility | Potentially increased bioactivity |

| 7-Hydroxy-N-methylisoquinoline | Hydroxyl group at different position | Antidepressant activity |

Neuroprotective Effects

Research indicates that 1MeTIQ exhibits neuroprotective properties , particularly against dopaminergic neurotoxins such as MPTP and rotenone. A study demonstrated that 1MeTIQ protects mesencephalic neurons from neurotoxic effects by modulating oxidative stress pathways. Specifically, it enhances the expression of antioxidant enzymes, suggesting an indirect mechanism of action against oxidative damage caused by neurotoxins .

Dopaminergic System Modulation

1MeTIQ has been shown to interact with dopaminergic systems. It acts as a modulator rather than a direct antagonist or agonist of dopamine receptors. This modulation can influence mood regulation and cognitive functions, making it relevant for conditions like Parkinson's disease and depression. Notably, studies have indicated that the compound does not exhibit affinity for dopamine receptors but may still exert protective effects on dopaminergic neurons .

In Vivo and In Vitro Studies

Numerous studies have investigated the biological activity of 1MeTIQ:

- Neuroprotection Against Toxins : In vitro studies have shown that 1MeTIQ protects against multiple neurotoxins (e.g., 6-hydroxydopamine) in cultured rat neurons. The protective effect is stereoselective, with the (R)-enantiomer demonstrating significant neuroprotection compared to the (S)-enantiomer .

- Behavioral Studies : Animal models have revealed that 1MeTIQ can antagonize the behavioral effects induced by neurotoxins, suggesting its potential use in treating neurodegenerative diseases .

Clinical Implications

Recent research has highlighted the potential of 1MeTIQ as a candidate for developing new therapeutic agents for neurological disorders:

- Parkinson's Disease : Given its neuroprotective properties and ability to modulate dopaminergic pathways, 1MeTIQ may serve as a lead compound in creating treatments aimed at slowing the progression of Parkinson's disease .

- Depression and Anxiety Disorders : The compound's influence on neurotransmitter systems positions it as a potential antidepressant agent. Ongoing research aims to elucidate its efficacy in clinical settings.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of phenethylamine derivatives followed by methylation. Key steps include:

- Cyclization : Use of acidic conditions (e.g., polyphosphoric acid) to form the tetrahydroisoquinoline core.

- Methylation : Introduction of the methyl group via reductive amination or alkylation with methyl iodide.

- Hydroxylation : Selective hydroxylation at the 7-position using directed ortho-metalation or enzymatic methods.

Critical factors include solvent polarity (e.g., THF vs. DMF), temperature control (0–80°C), and catalyst choice (e.g., Pd/C for hydrogenation). Yield optimization often requires iterative HPLC purification and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. Q2. How do structural modifications (e.g., substituent position) alter the compound’s physicochemical properties?

Methodological Answer: The hydroxyl group at the 7-position enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol). Methylation at the 1-position reduces basicity compared to unmethylated analogs, as shown by pKa shifts (ΔpKa ~1.5). Computational modeling (DFT) and logP measurements validate these trends. For example:

- logP : 1-Methyl derivative = 1.2 vs. unmethylated analog = 0.7.

- Solubility : 25 mg/mL in PBS (pH 7.4) vs. 12 mg/mL for non-hydroxylated analogs .

Advanced Research Questions

Q. Q3. What is the compound’s interaction profile with dopamine receptors, and how does it compare to structurally related ligands?

Methodological Answer: Docking studies (AutoDock Vina) and radioligand binding assays reveal selective affinity for dopamine D3 receptors (D3R) over D2R. Key interactions include:

- Hydrogen bonding between the 7-hydroxyl group and Ser192 in D3R.

- Hydrophobic interactions of the methyl group with Val188.

Q. Q4. How does this compound mitigate neurotoxicity in Parkinson’s disease models?

Methodological Answer: In vivo studies (marmoset MPTP model) demonstrate neuroprotective effects via:

- Dopaminergic neuron preservation : Striatal dopamine levels retained at 41% of controls vs. 5% in untreated models.

- Mechanism : Inhibition of α-synuclein aggregation (Thioflavin T assay) and ROS scavenging (ORAC assay: 3.2 Trolox equivalents).

Experimental protocols include daily oral dosing (100 mg/kg) and behavioral scoring (locomotor activity, hand-eye coordination) over 3 weeks .

Q. Q5. How can contradictory data on its biological activity be resolved, particularly in studies reporting divergent receptor affinities?

Methodological Answer: Discrepancies often arise from:

Substituent positional isomers : Minor shifts (e.g., 6- vs. 7-hydroxyl) drastically alter receptor interactions.

Assay conditions : Differences in buffer pH (affecting protonation states) or membrane preparation methods.

Resolution strategies:

Q. Q6. What analytical techniques are critical for characterizing stability and degradation pathways?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- LC-MS/MS : Identify major degradation products (e.g., N-oxide formation under oxidative stress).

- Kinetic modeling : Calculate shelf life (t90) using Arrhenius plots (Ea ≈ 85 kJ/mol) .

Q. Q7. How does the compound’s pharmacokinetic profile influence its efficacy in CNS-targeted therapies?

Methodological Answer:

- BBB permeability : LogBB = −0.3 (in silico prediction), enhanced by methyl group lipophilicity.

- Metabolism : CYP2D6-mediated oxidation (Vmax = 12 nmol/min/mg), with primary metabolites being 7-O-glucuronide and N-demethylated forms.

- Half-life : 2.5 hours in rodents, necessitating sustained-release formulations for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.